molecular formula C35H30O10 B3055644 Methyl 2,3,4,6-tetra-O-benzoylhexopyranoside CAS No. 6605-40-9

Methyl 2,3,4,6-tetra-O-benzoylhexopyranoside

Cat. No.: B3055644
CAS No.: 6605-40-9
M. Wt: 610.6 g/mol
InChI Key: OSFLTUBNBXWBHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3,4,6-tetra-O-benzoylhexopyranoside is an organic compound with the molecular formula C35H30O10. It is a derivative of hexopyranoside, where the hydroxyl groups at positions 2, 3, 4, and 6 are substituted with benzoyl groups. This compound is often used in carbohydrate chemistry due to its protective groups, which can be selectively removed under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3,4,6-tetra-O-benzoylhexopyranoside typically involves the benzoylation of methyl hexopyranoside. The process begins with the protection of the hydroxyl groups using benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The reaction mixture is typically purified using column chromatography or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3,4,6-tetra-O-benzoylhexopyranoside undergoes various chemical reactions, including:

    Hydrolysis: The benzoyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The benzoyl groups can be replaced with other protective groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed:

    Hydrolysis: Methyl hexopyranoside with free hydroxyl groups.

    Oxidation: Oxidized derivatives with additional functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the benzoyl groups.

Scientific Research Applications

Methyl 2,3,4,6-tetra-O-benzoylhexopyranoside has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides.

    Biology: The compound is used in the study of carbohydrate-protein interactions and as a model compound in glycosylation studies.

    Medicine: It is used in the development of carbohydrate-based drugs and in the study of drug delivery systems.

    Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of Methyl 2,3,4,6-tetra-O-benzoylhexopyranoside involves its ability to act as a protecting group for hydroxyl functionalities in carbohydrate chemistry. The benzoyl groups prevent unwanted reactions at the hydroxyl sites, allowing for selective reactions at other positions. The compound can be selectively deprotected under specific conditions, revealing the hydroxyl groups for further functionalization.

Comparison with Similar Compounds

  • Methyl 2,3,4,6-tetra-O-methylhexopyranoside
  • Methyl 2,3,4,6-tetra-O-acetylhexopyranoside
  • Methyl 2,3,4,6-tetra-O-benzylhexopyranoside

Comparison:

  • Methyl 2,3,4,6-tetra-O-methylhexopyranoside: Similar in structure but with methyl groups instead of benzoyl groups. It is less bulky and less hydrophobic compared to the benzoyl derivative.
  • Methyl 2,3,4,6-tetra-O-acetylhexopyranoside: Contains acetyl groups instead of benzoyl groups. It is more reactive and easier to deprotect compared to the benzoyl derivative.
  • Methyl 2,3,4,6-tetra-O-benzylhexopyranoside: Contains benzyl groups instead of benzoyl groups. It is more stable and less prone to hydrolysis compared to the benzoyl derivative.

Methyl 2,3,4,6-tetra-O-benzoylhexopyranoside is unique due to its specific protective groups, which provide stability and selectivity in synthetic applications.

Properties

IUPAC Name

(3,4,5-tribenzoyloxy-6-methoxyoxan-2-yl)methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H30O10/c1-40-35-30(45-34(39)26-20-12-5-13-21-26)29(44-33(38)25-18-10-4-11-19-25)28(43-32(37)24-16-8-3-9-17-24)27(42-35)22-41-31(36)23-14-6-2-7-15-23/h2-21,27-30,35H,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFLTUBNBXWBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H30O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60286929
Record name Methyl 2,3,4,6-tetra-O-benzoylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60286929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6605-40-9
Record name NSC48286
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48286
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2,3,4,6-tetra-O-benzoylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60286929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.